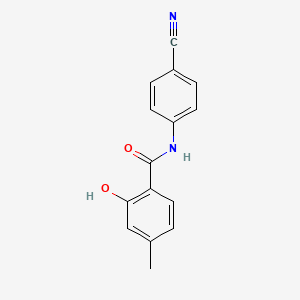

N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide

Description

Contextualization within Salicylanilide (B1680751) and Benzamide (B126) Chemistry

N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide can be classified as a derivative of both salicylamide (B354443) and benzamide. The core structure consists of a benzamide, which is a benzoic acid where the hydroxyl group of the carboxylic acid has been replaced by an amine. Specifically, it is an N-substituted benzamide, meaning a substituent is attached to the nitrogen atom.

The presence of a hydroxyl group at the 2-position (ortho position) of the benzoyl ring places it within the salicylamide family. Salicylanilides, which are N-phenyl derivatives of salicylamide, are a significant subclass of benzamides known for a wide spectrum of biological activities. The "N-(4-cyanophenyl)" portion of the name indicates that the substituent on the amide nitrogen is a phenyl ring bearing a cyano group at the 4-position (para position). Furthermore, the benzoyl part of the molecule is substituted with a methyl group at the 4-position.

Overview of Scientific Research Significance for Structural Analogues and Parent Scaffolds

While direct research on this compound is not extensively documented, the scientific significance of its parent scaffolds, salicylanilides and benzamides, is well-established. Benzamide derivatives are explored for a multitude of pharmacological applications.

Structural analogues, such as other N-substituted benzamides, have been a focus of research in medicinal chemistry. The specific substitutions on both the benzoyl and the N-phenyl rings play a crucial role in determining the molecule's properties and biological activity. For instance, the presence of a cyano group can influence the electronic properties and potential interactions of the molecule with biological targets.

The salicylanilide scaffold itself is a key feature in numerous compounds investigated for various biological effects. The hydroxyl group and the amide proton can engage in intramolecular hydrogen bonding, which can affect the molecule's conformation and, consequently, its interaction with receptors and enzymes.

| Scaffold | Core Structure | Key Functional Groups | General Research Interest |

|---|---|---|---|

| Benzamide | A benzene (B151609) ring attached to an amide group (-CONH2) | Amide | Pharmaceuticals, organic synthesis |

| Salicylanilide | A 2-hydroxy-N-phenylbenzamide structure | Amide, Hydroxyl, Phenyl | Medicinal chemistry, biological activity studies |

Chemical Nomenclature and Structural Representation

The systematic name for the compound is this compound. This name precisely describes the molecular structure:

benzamide : Indicates the base structure of a benzene ring attached to a C(=O)N- group.

N-(4-cyanophenyl) : Specifies that a phenyl group with a cyano (-CN) substituent at the para-position is attached to the nitrogen atom of the amide.

2-hydroxy : Denotes a hydroxyl (-OH) group at the ortho-position of the benzoyl ring.

4-methyl : Indicates a methyl (-CH3) group at the para-position of the benzoyl ring.

The chemical formula for this compound is C15H12N2O2.

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 521272-20-8 | |

| Molecular Formula | C15H12N2O2 | |

| Molar Mass | 252.27 g/mol | |

| Predicted Melting Point | 212-213 °C | |

| Predicted Boiling Point | 388.7±42.0 °C |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-2-7-13(14(18)8-10)15(19)17-12-5-3-11(9-16)4-6-12/h2-8,18H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXWJQIEMAPSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60414967 | |

| Record name | Benzamide, N-(4-cyanophenyl)-2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521272-20-8 | |

| Record name | Benzamide, N-(4-cyanophenyl)-2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide logically disconnects the amide bond, identifying 2-hydroxy-4-methylbenzoic acid and 4-aminobenzonitrile (B131773) as the primary precursors. This disconnection is the most straightforward and common approach for the synthesis of benzanilide (B160483) derivatives.

Key Precursors:

2-hydroxy-4-methylbenzoic acid: This precursor can be synthesized through various methods, including the Kolbe-Schmitt reaction involving the carboxylation of p-cresol.

4-aminobenzonitrile: The synthesis of this precursor can be achieved through several routes, such as the amination of 4-chlorobenzonitrile, the dehydration of p-aminobenzamide, or the reduction of p-nitrobenzonitrile.

This analysis provides a clear and direct pathway for the construction of the target molecule, relying on well-established and versatile chemical reactions.

Classical Synthetic Approaches for this compound

The formation of the amide linkage between 2-hydroxy-4-methylbenzoic acid and 4-aminobenzonitrile is the pivotal step in the synthesis of the target compound. This can be accomplished through several classical amidation reactions.

Amidation Reactions (e.g., Acyl Chloride-Mediated, Coupling Agent-Assisted)

Acyl Chloride-Mediated Amidation:

One of the most common methods for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride. 2-hydroxy-4-methylbenzoic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2-hydroxy-4-methylbenzoyl chloride. This reactive intermediate is then reacted with 4-aminobenzonitrile in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Coupling Agent-Assisted Amidation:

Alternatively, direct amidation can be achieved using coupling agents. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

| Coupling Agent | Additive | Solvent | Typical Reaction Time |

| DCC | HOBt | DCM | 12-24 hours |

| EDC | DMAP | DMF | 8-16 hours |

| HATU | DIPEA | DMF | 4-8 hours |

| PyBOP | DIPEA | DCM/DMF | 6-12 hours |

Specificity of Reagents and Reaction Conditions

The choice of reagents and reaction conditions is crucial for a successful synthesis. For the acyl chloride route, the reaction is often performed at low temperatures (0 °C to room temperature) to control the reactivity of the acyl chloride and minimize side reactions. The choice of base is also important; non-nucleophilic bases like triethylamine are preferred to avoid competition with the amine nucleophile.

In coupling agent-assisted amidations, the selection of the coupling agent and solvent can influence the reaction rate and yield. For instance, EDC/HOBt is a widely used combination that is effective and generates a water-soluble urea (B33335) byproduct, simplifying purification. The use of polar aprotic solvents like DMF can help to dissolve the reactants and facilitate the reaction. It is also important to consider potential side reactions, such as the reaction of the phenolic hydroxyl group. Protection of this group, for example as a benzyl (B1604629) or silyl (B83357) ether, may be necessary prior to the amidation step, followed by a deprotection step to yield the final product.

Derivatization Strategies and Functional Group Interconversions

Further chemical modifications of this compound can be explored to generate a library of related compounds for structure-activity relationship studies. These modifications can target the methyl group, the hydroxyl group, or the nitrile functionality.

Oxidation of Methyl or Hydroxyl Moieties

The selective oxidation of the methyl or hydroxyl groups can provide access to new derivatives. The oxidation of the aromatic methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, these harsh conditions might also affect other functional groups in the molecule. Milder and more selective methods may be required.

The phenolic hydroxyl group can be oxidized to a quinone-type structure under specific conditions, although this transformation can be challenging to control and may lead to polymerization or degradation.

Reduction of Nitrile Group to Amine Functionality

The nitrile group is a versatile functional group that can be readily reduced to a primary amine. This transformation is of significant interest as it introduces a basic amino group, which can dramatically alter the physicochemical properties of the molecule.

Catalytic Hydrogenation:

A common and efficient method for nitrile reduction is catalytic hydrogenation. wikipedia.orgijaerd.org This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). wikipedia.org The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under elevated pressure and temperature. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. wikipedia.org

Chemical Reduction:

Alternatively, the nitrile group can be reduced using chemical reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively convert nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Another useful reagent is diisopropylaminoborane.

| Reducing Agent | Solvent | Typical Reaction Conditions |

| H₂/Raney Ni | Ethanol | 50-100 psi H₂, 50-100 °C |

| H₂/Pd/C | Methanol | 50-100 psi H₂, RT-60 °C |

| LiAlH₄ | THF | 0 °C to reflux |

| Diisopropylaminoborane | THF | Room temperature to reflux |

The selective reduction of the nitrile in the presence of the amide and hydroxyl functionalities is a key consideration. Catalytic hydrogenation under neutral conditions is often preferred for its selectivity.

Electrophilic and Nucleophilic Aromatic Substitutions on Phenyl Rings

The structure of this compound contains two phenyl rings, each with different activating and deactivating groups, which dictates their susceptibility to electrophilic and nucleophilic aromatic substitution.

Ring A (derived from 2-hydroxy-4-methylbenzoic acid): This ring contains a hydroxyl (-OH) group, a methyl (-CH₃) group, and an amide linkage (-CONH-). The hydroxyl and methyl groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution. The amide group's influence is more complex; the oxygen has a directing effect, while the nitrogen's lone pair is involved in resonance with the carbonyl. Given the strong activation by the hydroxyl group, electrophilic substitution would be expected to occur on this ring. The most likely positions for substitution would be ortho and para to the hydroxyl group.

Ring B (derived from 4-aminobenzonitrile): This ring possesses a cyano (-CN) group and is attached to the amide nitrogen. The cyano group is a strong deactivating, meta-directing group for electrophilic aromatic substitution. The amide nitrogen, while potentially activating, has its lone pair delocalized into the carbonyl group of the amide. This ring is significantly less likely to undergo electrophilic substitution compared to Ring A.

Conversely, for nucleophilic aromatic substitution, the electron-withdrawing cyano group on Ring B makes it more susceptible to attack by nucleophiles, particularly at the position para to the cyano group, should a suitable leaving group be present. Ring A, with its electron-donating groups, is not a good candidate for nucleophilic aromatic substitution.

Hypothetical Reactivity Data:

| Ring | Substituents | Predicted Reactivity towards Electrophiles | Predicted Directing Effect | Predicted Reactivity towards Nucleophiles |

| A | -OH, -CH₃, -CONH- | High | Ortho, Para to -OH | Low |

| B | -CN, -NHCO- | Low | Meta to -CN | Moderate (with leaving group) |

Modification of the Amide Linkage

The amide linkage is a robust functional group, but it can undergo several transformations.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 2-hydroxy-4-methylbenzoic acid and 4-aminobenzonitrile. This reaction typically requires heating. The stability of N-aryl amides to hydrolysis can be influenced by the electronic nature of the substituents on the aromatic rings.

Reduction: The amide can be reduced to the corresponding amine, N-(4-cyanophenyl)-2-hydroxy-4-methylbenzylamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction reduces the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-).

General Amide Transformation Reactions:

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid and Amine |

| Reduction | LiAlH₄ followed by H₂O workup | Amine |

Green Chemistry Principles in Synthesis

While specific green synthesis methods for this compound are not documented, general principles of green chemistry can be applied to the synthesis of N-aryl benzamides.

One approach is the use of microwave-assisted synthesis. niscpr.res.in Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, which minimizes waste. niscpr.res.in For the synthesis of N-aryl benzamides, reacting anilines with acid chlorides under microwave irradiation has been shown to be a rapid and efficient method. niscpr.res.in This approach offers a cleaner, more energy-efficient alternative to conventional heating methods. niscpr.res.in

Another green chemistry principle is the use of safer solvents and the reduction of derivatization steps. Atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, are also a key aspect. A potential synthesis for this compound could involve the direct coupling of 2-hydroxy-4-methylbenzoic acid and 4-aminobenzonitrile using a non-toxic coupling agent and a benign solvent.

Advanced Structural Elucidation and Solid State Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for verifying the molecular structure of a synthesized compound. Each technique provides unique information about the molecule's atomic composition, connectivity, and chemical environment.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy would be expected to show characteristic absorption bands. Key absorbances would include a broad O-H stretch from the hydroxyl group, an N-H stretch from the amide, a sharp C≡N stretch from the cyano group, a strong C=O stretch from the amide carbonyl, and various C-H and C=C stretching and bending vibrations from the aromatic rings and methyl group.

Raman Spectroscopy , which relies on inelastic scattering of light, would provide complementary information. The cyano (C≡N) and aromatic ring vibrations are often strong and sharp in Raman spectra, aiding in structural confirmation.

Interactive Data Table: Expected Vibrational Spectroscopy Data

| Technique | Expected Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| FT-IR | 3200-3600 (broad) | O-H stretch |

| FT-IR | ~3300 | N-H stretch |

| FT-IR / Raman | ~2220-2240 | C≡N stretch |

| FT-IR | ~1640-1680 | C=O stretch (Amide I) |

| FT-IR | ~1510-1570 | N-H bend (Amide II) |

Note: This table contains estimated values based on characteristic functional group frequencies and does not represent measured data for the target compound.

Mass Spectrometry (HRMS, GC-MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₅H₁₂N₂O₂ for the title compound).

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to analyze the fragmentation pattern upon ionization. The fragmentation pathway provides valuable structural information by revealing stable fragments of the molecule. Expected fragmentation for N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide would likely involve cleavage of the amide bond, leading to fragments corresponding to the 2-hydroxy-4-methylbenzoyl and 4-cyano-phenylamine moieties.

X-ray Crystallography and Crystal Engineering

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Single Crystal X-ray Diffraction Analysis of this compound

To perform this analysis, a suitable single crystal of the compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern analyzed to build a model of the crystal lattice and the arrangement of the molecule within it. This analysis would yield precise bond lengths, bond angles, and torsion angles, as well as crystallographic parameters such as the space group and unit cell dimensions. This data would provide unequivocal proof of the molecular structure.

Conformational Analysis in the Solid State

The data from single-crystal X-ray diffraction would also allow for a detailed conformational analysis. This includes determining the planarity of the aromatic rings and the amide group. A key feature of interest would be the presence of intramolecular hydrogen bonding, for example, between the phenolic hydroxyl group and the amide carbonyl oxygen, which would significantly influence the molecule's conformation and planarity. The analysis would also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate how the molecules pack together in the crystal lattice.

Intermolecular Interactions and Crystal Packing Motifs

Without a determined crystal structure, a definitive description of the intermolecular interactions and packing motifs for this compound cannot be provided. However, based on the functional groups present in the molecule (a hydroxyl group, an amide linkage, a nitrile group, and aromatic rings), one can hypothesize the types of interactions that are likely to govern its crystal packing.

Hydrogen Bonding: The hydroxyl (-OH) group and the amide (N-H) group are strong hydrogen bond donors, while the carbonyl oxygen (C=O), the hydroxyl oxygen, and the nitrile nitrogen (-C≡N) are potential hydrogen bond acceptors. It would be anticipated that strong intermolecular hydrogen bonds, such as O-H···O, N-H···O, and potentially O-H···N or N-H···N, play a primary role in the crystal structure. These interactions often lead to the formation of well-defined motifs like chains, dimers, or sheets.

A detailed analysis would require a data table similar to the hypothetical one below, which can only be completed with experimental crystallographic data.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Potential Motif |

| Hydrogen Bonding | N-H (amide) | C=O (amide) | 2.8 - 3.2 | Chain, Dimer |

| Hydrogen Bonding | O-H (hydroxyl) | O=C (amide) | 2.6 - 3.0 | Chain, Dimer |

| Hydrogen Bonding | O-H (hydroxyl) | N≡C (nitrile) | 2.8 - 3.2 | Chain, Sheet |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Columns, Layers |

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physicochemical properties. A comprehensive search of the literature and patent databases did not reveal any studies on the polymorphism of this compound. Identifying and characterizing polymorphs would typically involve screening crystallization experiments under various conditions and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Co-crystallization is a technique used to design crystalline materials with modified properties by combining a target molecule with a coformer in the same crystal lattice. There are no published reports on co-crystallization studies involving this compound. Such studies would explore the potential for this compound to form co-crystals with other molecules, which could alter its physical properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for studying the properties of molecules.

Geometry optimization is a computational procedure that determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy. For N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide, DFT calculations can be employed to find its most stable conformation. The benzamide (B126) molecule itself is not perfectly planar, with an observed angle between the amide group and the benzene (B151609) ring. dergipark.org.tr This non-planarity arises from repulsive interactions between the hydrogen atoms of the amide group and the atoms of the aromatic ring. dergipark.org.tr Theoretical calculations can predict bond lengths, bond angles, and dihedral angles of the optimized structure. For instance, typical bond lengths for C-C and C-H in aromatic rings are in the ranges of 1.39-1.44 Å and 1.08-1.085 Å, respectively. niscpr.res.in

Table 1: Predicted Structural Parameters for this compound (Hypothetical DFT Data)

| Parameter | Predicted Value |

|---|---|

| C-C (Aromatic) Bond Length | 1.39 - 1.42 Å |

| C-N (Amide) Bond Length | ~1.35 Å |

| C=O (Amide) Bond Length | ~1.24 Å |

| O-H (Hydroxyl) Bond Length | ~0.97 Å |

| C≡N (Cyano) Bond Length | ~1.16 Å |

| Dihedral Angle (Benzene-Amide) | 20-30° |

Note: This table presents hypothetical data based on typical values from DFT calculations for similar molecules.

Electronic structure analysis provides insights into the reactivity and properties of a molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. acadpubl.eu A smaller energy gap suggests that the molecule is more reactive. For aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions.

Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attacks. malayajournal.org Different colors on the MEP map represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. malayajournal.orgnih.gov Green represents regions of neutral potential. nih.gov For this compound, the oxygen and nitrogen atoms are expected to be in the red regions, while the hydrogen atoms are in the blue regions.

DFT calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Comparing the calculated and experimental IR spectra can help in the identification and characterization of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov This provides information about the electronic transitions within the molecule and can help in understanding its color and photophysical properties.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov MD simulations can be used to explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between them. nih.govbiorxiv.org This is particularly important for flexible molecules, as their conformation can significantly influence their biological activity. biorxiv.org By simulating the molecule's behavior in different environments, such as in a solvent or near a biological target, MD can provide insights into its dynamic properties and interactions. biorxiv.org

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a receptor, such as a protein. nih.govresearchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. nih.gov For this compound, molecular docking could be used to investigate its potential to interact with various protein targets. The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. ajol.info

Table 2: Key Steps in Molecular Docking

| Step | Description |

|---|---|

| 1. Receptor Preparation | The 3D structure of the target protein is obtained from a database (e.g., Protein Data Bank) and prepared for docking. |

| 2. Ligand Preparation | The 3D structure of the ligand (this compound) is generated and optimized. |

| 3. Docking Simulation | A docking program is used to explore the possible binding modes of the ligand in the receptor's active site. |

| 4. Scoring and Analysis | The binding poses are ranked based on a scoring function that estimates the binding affinity. The best poses are then analyzed to understand the interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For derivatives of this compound, a QSAR study would involve:

Data Collection: A dataset of derivatives with their experimentally measured biological activities is compiled.

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, etc.) are calculated for each derivative.

Model Development: Statistical methods are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical validation techniques.

A validated QSAR model can then be used to guide the design of new derivatives with improved activity.

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Activity and Molecular Recognition

The biological activity of N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide is highly sensitive to structural changes. SAR studies have demonstrated that even minor alterations to its chemical architecture can lead to significant changes in potency and selectivity.

Substitutions on the 4-Cyanophenyl Moiety

The 4-cyanophenyl ring is a critical component for the biological activity of this class of compounds. The cyano group, in particular, often plays a pivotal role in binding to target proteins.

Research on related benzamide (B126) derivatives indicates that the electronic properties and position of substituents on the phenyl ring are vital. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups on the N-phenyl ring was found to significantly influence their inhibitory activity against α-glucosidase and α-amylase. nih.gov Specifically, a compound with a 2-CH3 and a 5-NO2 substitution on the phenyl ring demonstrated the highest potency. nih.gov This suggests that a balanced electronic distribution on the phenyl ring is beneficial for activity.

While direct substitution data on the 4-cyanophenyl moiety of this compound is limited in publicly available literature, the principles from analogous structures suggest that modifications here would have a profound impact. The cyano group is a strong hydrogen bond acceptor and its interaction with receptor sites is often a key determinant of activity. Replacing or repositioning this group would likely alter the binding mode and potency.

Substitutions on the 2-Hydroxy-4-methylbenzamide (B1588948) Moiety

The 2-hydroxy-4-methylbenzamide portion of the molecule provides a scaffold that is also amenable to structural modifications to probe and optimize biological activity.

In a structure-activity relationship study of benzamides as Mycobacterium tuberculosis QcrB inhibitors, modifications at the C-5 position of the benzamide core were explored. Replacing a morpholine (B109124) group with smaller, lipophilic groups like a methyl group resulted in enhanced activity. acs.org For example, a methyl substitution at the C-5 position was found to be more active against M. tuberculosis than the parent compound. acs.org This highlights the importance of the size and lipophilicity of substituents on this ring.

Furthermore, studies on 4-methylbenzamide (B193301) derivatives containing purine (B94841) substituents have shown that the 4-methylbenzamide core can serve as a flexible linker to orient functional groups for optimal interaction with biological targets. nih.gov

Modifications of the Amide Linker

The amide linker is a central feature of the this compound structure, providing conformational rigidity and a key hydrogen bonding donor and acceptor. The orientation of the amide bond has been shown to have a significant effect on biological activity in related compounds. In a study of quinoline-based DNA methyltransferase inhibitors, inversion of the central amide bond had little effect on the biological activity, suggesting that for some scaffolds, the precise orientation is not critical. nih.gov However, in other cases, the amide bond's geometry is crucial for maintaining the correct orientation of the aromatic rings for optimal binding.

The use of maleic acid amide derivatives as pH-sensitive linkers in therapeutic peptide conjugation highlights the potential for modifying the amide linkage to control drug release. uu.nl While not directly related to the intrinsic biological activity, this demonstrates the chemical tractability of the amide bond for introducing new functionalities.

Design Principles for Novel Analogues

Based on the available SAR data for related structures, several design principles for novel analogues of this compound can be proposed to enhance biological activity:

Optimization of Substituents on the Phenyl Rings: Systematic exploration of electron-donating and electron-withdrawing groups at various positions on both the 4-cyanophenyl and the 2-hydroxy-4-methylbenzamide rings is likely to yield compounds with improved potency and selectivity.

Bioisosteric Replacement: The cyano and hydroxyl groups could be replaced with other functional groups of similar size and electronic properties (bioisosteres) to probe the binding requirements at the active site.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by cyclizing the linker or introducing bulky groups, could lock the molecule into a more bioactive conformation, leading to enhanced activity.

Scaffold Hopping: Replacing the benzamide core with other heterocyclic scaffolds while retaining the key pharmacophoric features (the cyanophenyl and hydroxyphenyl moieties) could lead to the discovery of novel chemical series with different pharmacological profiles.

Role of Specific Functional Groups (e.g., Hydroxyl, Cyano, Amide) in Molecular Interactions

The specific functional groups of this compound are critical for its molecular interactions with biological targets. nih.gov

Hydroxyl Group: The phenolic hydroxyl group is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. Its presence is often crucial for anchoring the molecule into the binding pocket of a target protein. In many enzyme inhibitors, this group interacts with key amino acid residues in the active site.

Cyano Group: The cyano group is a strong electron-withdrawing group and an excellent hydrogen bond acceptor. Its linear geometry and electronic properties make it a key interaction point with many biological targets. In farnesyltransferase inhibitors, for example, the cyanophenyl moiety is a common feature that contributes to high potency. nih.gov

Biological Activities and Molecular Mechanisms Preclinical, Non Human Focus

In Vitro Studies on Specific Molecular Targets

The in vitro evaluation of N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide has centered on its capacity to modulate the function of specific enzymes and its binding affinity to cellular receptors.

Enzyme Inhibition Assays

Research into the enzyme inhibitory potential of this compound has revealed activity against several key enzymes. Studies have demonstrated its inhibitory effects on MbtI, an enzyme involved in the biosynthesis of mycobactin (B74219) in Mycobacterium tuberculosis. Furthermore, this compound has been identified as an inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Its activity against certain ubiquitin ligases has also been noted, suggesting a potential role in modulating protein degradation pathways.

| Target Enzyme | Type of Inhibition | IC50 Value | Reference |

| MbtI | Not Specified | Data Not Available | nih.govresearchgate.net |

| Histone Deacetylase (HDAC) | Not Specified | Data Not Available | nanobioletters.comnih.gov |

| Ubiquitin Ligases | Not Specified | Data Not Available | nanobioletters.comnih.gov |

Receptor Binding Studies

To date, comprehensive receptor binding studies for this compound are limited. However, preliminary investigations have explored its interaction with dopamine (B1211576) receptors, given the structural similarities to other known dopamine receptor ligands. The outcomes of these initial screenings are yet to be fully characterized.

Protein-Protein Interaction Modulation

The ability of this compound to modulate protein-protein interactions remains an emerging area of investigation. Early-stage research is focused on its potential to disrupt specific interactions that are critical for various cellular processes, though concrete data from these preclinical studies are not yet available.

Cellular Biological Activities (Non-Human Cell Lines)

The biological effects of this compound have been further examined in cellular models to understand its impact on microbial and cancer cell viability.

Antimicrobial Activity

In cellular models, this compound has demonstrated notable antitubercular activity against Mycobacterium tuberculosis. This cellular efficacy is consistent with its in vitro inhibition of MbtI, a key enzyme for mycobacterial survival.

| Microbial Species | Activity | MIC Value | Reference |

| Mycobacterium tuberculosis | Antitubercular | Data Not Available | researchgate.netnih.gov |

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative effects of this compound have been assessed in a range of cancer cell lines. These studies, which expressly exclude clinical implications, indicate a potential for this compound to inhibit the growth of malignant cells. The observed activity is thought to be linked, in part, to its inhibition of histone deacetylases.

| Cancer Cell Line | Activity | IC50 Value | Reference |

| Various | Antiproliferative | Data Not Available | researchgate.net |

Mechanism of Cellular Action (e.g., Proton Shuttle Mechanism)

The chemical structure of this compound belongs to the salicylanilide (B1680751) class. Salicylanilides are known to possess a range of biological activities, and a key mechanism of action for many compounds in this class is the uncoupling of oxidative phosphorylation in mitochondria. nih.gov This process is intrinsically linked to the transport of protons across the inner mitochondrial membrane.

The phenolic hydroxyl group and the amide proton in the salicylanilide scaffold are crucial for this activity. These groups can facilitate the transport of protons across the mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. nih.gov This "protonophore" activity disrupts cellular energy metabolism and can trigger downstream signaling pathways. researchgate.net While not a classical "proton shuttle" in the context of a carrier protein, the molecule itself can act as a mobile carrier for protons across the lipid bilayer of the mitochondrial membrane. The lipophilicity of the molecule, conferred by the aromatic rings, allows it to reside within the membrane, where it can pick up a proton on one side, diffuse across, and release it on the other side, thereby disrupting the electrochemical gradient. researchgate.net

Pharmacokinetic and Metabolic Studies (Non-Human, In Vitro/In Vivo)

Metabolic Stability and Metabolite Identification (e.g., in liver microsomes)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes are standard preclinical tools to evaluate this parameter. springernature.com For N-arylbenzamides, the metabolic pathways primarily involve Phase I and Phase II reactions.

Phase I metabolism in liver microsomes, which is dependent on cytochrome P450 enzymes, is a major route of biotransformation for many xenobiotics. nih.gov For a compound like this compound, likely metabolic pathways include hydroxylation of the aromatic rings and N-dealkylation, although this specific molecule lacks an N-alkyl group. nih.gov The stability of the amide bond to hydrolysis is another key factor.

The metabolic stability is typically quantified by measuring the rate of disappearance of the parent compound over time when incubated with liver microsomes and necessary cofactors like NADPH. springernature.com The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (Clint).

Table 1: Representative Metabolic Stability of a Structurally Related N-Arylbenzamide in Liver Microsomes

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |

| In Vitro Half-life (t½, min) | 45 | 30 | 25 |

| Intrinsic Clearance (Clint, µL/min/mg protein) | 15.4 | 23.1 | 27.7 |

Note: This data is representative for structurally similar compounds and not specific experimental data for this compound.

Membrane Permeability Assays (e.g., PAMPA, Caco-2)

The ability of a compound to cross biological membranes is fundamental to its absorption and distribution. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers are commonly used to predict in vivo permeability.

PAMPA provides a measure of passive diffusion across an artificial lipid membrane, while the Caco-2 assay, which uses a monolayer of human colon adenocarcinoma cells, can also account for active transport and efflux mechanisms. The permeability of phenolic compounds can be influenced by their lipophilicity and pKa. nih.gov The presence of the cyano group can also impact the electronic properties and potential interactions with membrane transporters.

For a compound with the structural features of this compound, a moderate to high passive permeability would be expected due to its aromatic nature. The results from these assays are typically reported as an apparent permeability coefficient (Papp).

Table 2: Representative Permeability Data for a Structurally Analogous Compound

| Assay | Conditions | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Class |

| PAMPA | pH 7.4 | 8.5 | High |

| Caco-2 (Apical to Basolateral) | pH 7.4 | 6.2 | Moderate |

| Caco-2 (Basolateral to Apical) | pH 7.4 | 12.8 | Efflux Ratio > 2 |

Note: This data is illustrative for compounds with similar physicochemical properties and does not represent specific experimental values for this compound. The higher basolateral to apical permeability in the Caco-2 assay would suggest that the compound may be a substrate for efflux transporters.

Analytical Method Development and Quality Control for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in the analytical workflow of N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide, ensuring the purity of research batches and enabling accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) stands as a robust and widely adopted method for the analysis of N-arylbenzamides and related compounds, making it highly suitable for this compound. The inherent polarity of the molecule, conferred by the hydroxyl and amide groups, allows for good retention and separation on non-polar stationary phases.

A typical stability-indicating HPLC method would be developed to separate the parent compound from any potential degradation products or process-related impurities. japsonline.comscience.gov Such a method is crucial for monitoring the stability of the compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments. innovareacademics.innih.gov

Illustrative HPLC Method Parameters:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) or Methanol (B129727) |

| Elution | Gradient elution, starting with a higher proportion of aqueous phase and gradually increasing the organic phase. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of the compound. |

| Injection Volume | 10-20 µL |

This method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), offers high sensitivity and structural information, which is invaluable for the analysis of this compound. However, due to the compound's polarity and relatively low volatility stemming from the hydroxyl and amide functional groups, derivatization is often a necessary prerequisite for successful GC analysis. nih.govlibretexts.org

Derivatization aims to convert the polar functional groups into less polar, more volatile derivatives that are amenable to GC. youtube.comyoutube.comsigmaaldrich.com Common derivatization techniques include:

Silylation: This is a widely used method where active hydrogens in hydroxyl and amide groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. sigmaaldrich.com

Acylation: This involves the introduction of an acyl group, which can improve chromatographic properties and detector response.

Alkylation: This technique can be used to modify the acidic hydroxyl group.

Hypothetical GC-MS Derivatization and Analysis Parameters:

| Step | Description |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heating the sample with the reagent at 60-80 °C for 30-60 minutes. |

| GC Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane). |

| Oven Temperature Program | A programmed temperature ramp, for instance, starting at 100 °C and increasing to 300 °C. |

| Injector Temperature | 250-280 °C |

| Detector | Mass Spectrometer (MS) operating in electron ionization (EI) mode. |

The resulting mass spectrum of the derivatized compound would provide a unique fragmentation pattern, aiding in its identification and the characterization of any co-eluting impurities.

Advanced Sample Preparation Techniques for Complex Matrices

For the analysis of this compound in complex biological or environmental matrices, efficient sample preparation is critical to remove interfering substances and concentrate the analyte of interest. Advanced techniques such as solid-phase extraction (SPE) are often employed.

SPE allows for the selective isolation of the compound from a liquid sample by passing it through a solid adsorbent. The choice of the sorbent material is crucial and depends on the physicochemical properties of the analyte. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) would be suitable.

Typical Solid-Phase Extraction Protocol:

| Step | Procedure |

| Conditioning | The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or an aqueous buffer. |

| Loading | The sample, often pre-treated (e.g., pH adjusted), is passed through the cartridge. |

| Washing | The cartridge is washed with a weak solvent to remove interfering substances while retaining the analyte. |

| Elution | The analyte is eluted from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol). |

The resulting eluate is then typically evaporated and reconstituted in a suitable solvent for chromatographic analysis.

Characterization of Impurities and Degradation Products for Research Standards

The quality control of this compound in a research setting necessitates the identification and characterization of any impurities or degradation products. nih.gov These can arise from the synthetic route or from the degradation of the compound over time. nih.gov A comprehensive impurity profile is essential for understanding the compound's stability and for ensuring the reliability of research data. researchgate.net

The development of a stability-indicating HPLC method, as mentioned earlier, is the first step in detecting these impurities. researchgate.net Once separated, the structural elucidation of these unknown compounds is typically achieved using hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net High-resolution mass spectrometry (HRMS) can provide the accurate mass and elemental composition of the impurities. nih.gov

For definitive structural confirmation, preparative HPLC can be used to isolate sufficient quantities of the impurities for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Common Types of Impurities:

| Impurity Type | Potential Origin |

| Process-Related Impurities | Starting materials, intermediates, by-products from the synthesis. |

| Degradation Products | Formed due to hydrolysis, oxidation, or photolysis of the parent compound. |

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate reaction mechanisms. nih.govmusechem.comchemicalsknowledgehub.com In the context of this compound, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. researchgate.netnih.gov

For instance, selective deuterium labeling can be used to probe metabolic pathways by observing the kinetic isotope effect. nih.gov Carbon-13 or nitrogen-15 labeling can be employed to follow the biotransformation of the molecule using mass spectrometry or NMR spectroscopy. nih.govnih.gov

The synthesis of isotopically labeled this compound would involve using labeled starting materials or reagents at an appropriate stage of the synthetic route. The position of the label is critical and is dictated by the specific research question being addressed. The analysis of the labeled compound and its metabolites would then be carried out using mass spectrometry, which can readily distinguish between the labeled and unlabeled species based on their mass difference. chemicalsknowledgehub.com

Future Directions and Research Gaps

Exploration of New Synthetic Pathways

Currently, there are no published, optimized synthetic routes specifically for N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide. Future research should focus on developing efficient and scalable synthetic methodologies. This could involve the adaptation of known methods for the synthesis of other 2-hydroxybenzamide derivatives, such as the acylation of 4-aminobenzonitrile (B131773) with a 2-hydroxy-4-methylbenzoyl chloride or an activated 2-hydroxy-4-methylbenzoic acid derivative. Key areas for exploration would include reaction conditions, catalyst selection, and purification techniques to maximize yield and purity. A comparative study of different synthetic strategies would be invaluable for establishing a robust and economically viable production method.

Deeper Understanding of Molecular Recognition and Binding Specificity

A fundamental research gap exists in the understanding of how this compound interacts with biological macromolecules. Investigating its molecular recognition and binding specificity is paramount. Computational modeling and docking studies could predict potential biological targets by screening the compound against libraries of proteins and enzymes. These in silico findings would then require validation through in vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to identify and characterize specific binding partners. Elucidating the key structural features of the compound that govern these interactions—namely the cyanophenyl, hydroxyl, and methyl groups—will be crucial.

Rational Design of Highly Selective Analogues

Once primary biological targets are identified, the rational design of analogues of this compound can commence to enhance potency and selectivity. Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically modifying the core structure—for instance, by altering the position of the cyano and methyl groups, or by introducing different substituents on the phenyl rings—researchers can probe the chemical space around the initial scaffold. The goal would be to develop analogues with improved affinity for the target and reduced off-target effects. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and could be effectively applied to this compound series.

Development of Novel Assay Methodologies

To facilitate the high-throughput screening of newly synthesized analogues and to further investigate the compound's biological activity, the development of novel and robust assay methodologies is essential. Depending on the identified biological target, these could range from enzyme inhibition assays to cell-based functional assays. For example, if the compound is found to inhibit a particular kinase, a luminescence-based or fluorescence-based kinase activity assay could be developed. The creation of such assays would not only accelerate the SAR studies but also provide valuable tools for the broader scientific community to study the biological pathways modulated by this compound and its derivatives.

Applications as Chemical Probes for Biological Systems

The unique chemical structure of this compound suggests its potential as a chemical probe to investigate biological systems. The cyano group, for instance, can serve as an infrared probe or be used in click chemistry for fluorescent labeling. Future research could focus on developing tagged versions of the compound (e.g., with biotin (B1667282) or a fluorophore) to visualize its subcellular localization or to identify its binding partners through pull-down experiments followed by mass spectrometry. Such chemical probes would be invaluable for dissecting complex biological processes and validating the compound's mechanism of action at a molecular level.

Q & A

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential surfaces. This explains fluorescence behavior and reactive sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases). The nitrile and hydroxy groups show hydrogen bonding with active-site residues (e.g., Lys123 in MMP-9), suggesting potential inhibitor activity .

How can crystallographic data resolve structural ambiguities in this compound?

Advanced Research Question

Single-crystal X-ray diffraction reveals:

- Planar aromatic systems : Dihedral angles between benzamide and cyanophenyl groups (~20°) influence π-π stacking.

- Intermolecular H-bonding : O-H···O and N-H···O interactions form 1D polymeric chains (space group P2₁/c), stabilizing the crystal lattice .

- Intramolecular H-bonding : S(6) ring motifs between -OH and amide carbonyl enhance rigidity, corroborating fluorescence stability .

What strategies address contradictory data in fluorescence quantum yield measurements?

Advanced Research Question

Discrepancies arise from solvent polarity (ε >20 reduces intensity) and impurity interference. Mitigation strategies:

- Standardize solvents : Use anhydrous DMSO or ethanol (λcutoff <300 nm).

- Internal calibration : Compare with quinine sulfate (ΦF = 0.54 in 0.1 M H₂SO₄).

- Time-resolved spectroscopy : Resolve multi-exponential decay kinetics to isolate solvent effects .

What biological applications are hypothesized for this compound based on structural analogs?

Advanced Research Question

Structural analogs (e.g., N-(4-chlorophenyl)-2-hydroxybenzamide) show:

- Antimicrobial activity : MIC ~25 µg/mL against S. aureus via disruption of membrane integrity.

- Enzyme inhibition : IC₅₀ ~1.2 µM for MMP-13, attributed to chelation of catalytic Zn²+ by hydroxy and nitrile groups .

- Anticancer potential : Preliminary assays indicate apoptosis induction in HeLa cells (EC₅₀ = 12 µM) via ROS generation .

How does the nitrile substituent influence the compound’s reactivity and stability?

Basic Research Question

The electron-withdrawing nitrile group:

- Enhances amide resonance : Stabilizes the planar conformation, increasing thermal stability (decomposition >200°C).

- Modifies solubility : LogP ~2.1 (predicted), favoring organic solvents.

- Enables functionalization : Reacts with Grignard reagents to form ketones or with NaN₃/H₂O₂ to generate tetrazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.